3-chloro-5-(trifluoromethyl)benzoyl chloride chemical properties
3-chloro-5-(trifluoromethyl)benzoyl chloride chemical properties
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide offers a comprehensive technical overview of 3-chloro-5-(trifluoromethyl)benzoyl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, reactivity, synthetic protocols, and critical applications of this versatile building block. Our focus is on providing not just data, but also the mechanistic rationale and practical insights essential for its effective utilization in a laboratory setting.
Core Chemical and Physical Properties
3-Chloro-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The presence of both a chloro and a trifluoromethyl group on the benzene ring significantly influences its reactivity, making it a highly valuable intermediate. The trifluoromethyl group, in particular, is a key functional moiety in medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886496-83-9 | [3][4][5][6] |
| Molecular Formula | C₈H₃Cl₂F₃O | [3][4][6] |
| Molecular Weight | 243.01 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Purity | Typically ≥95% | [4] |
| Boiling Point | 184-186 °C/750 mmHg (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |
| Density | ~1.383 g/mL at 25 °C (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |
| Refractive Index | n20/D ~1.477 (for the related 3-(trifluoromethyl)benzoyl chloride) | [7] |
Below is the chemical structure of 3-chloro-5-(trifluoromethyl)benzoyl chloride.
Caption: General synthesis pathway for 3-chloro-5-(trifluoromethyl)benzoyl chloride.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol describes a standard laboratory procedure for the preparation of 3-chloro-5-(trifluoromethyl)benzoyl chloride.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or with a high-boiling inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 3-chloro-5-(trifluoromethyl)benzoyl chloride can be purified by fractional distillation under high vacuum to yield the final product as a clear liquid.
Reactivity Profile: A Highly Electrophilic Reagent
The reactivity of 3-chloro-5-(trifluoromethyl)benzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by three factors:
-
The strong electron-withdrawing effect of the carbonyl oxygen.
-
The inductive effect of the adjacent chlorine atom, which is a good leaving group. [8]3. The powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects of the trifluoromethyl and chloro substituents on the aromatic ring, which further polarize the carbonyl group.
This heightened reactivity makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. [8][9]
Caption: Factors influencing the reactivity of the title compound.
Key Reactions and Protocols
A. Amide Formation (Amidation)
The reaction with ammonia, primary amines, or secondary amines is one of the most important transformations of this reagent, forming the corresponding amides. [10][11]This reaction is fundamental in the synthesis of numerous pharmaceutical compounds, where the amide bond serves as a stable and structurally critical linker. [2] The reaction proceeds rapidly, often at room temperature, and typically requires a base (like triethylamine or pyridine) to neutralize the HCl byproduct. [12]
Caption: General mechanism for amide formation.
Experimental Protocol: Synthesis of an N-Aryl Amide
-
Setup: Dissolve an aromatic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add a solution of 3-chloro-5-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography. [2] B. Ester Formation (Esterification)
Reaction with alcohols or phenols yields the corresponding esters. [13]This reaction is also vigorous and typically does not require a catalyst, although a base like pyridine is often added to scavenge the generated HCl. [14][13] Experimental Protocol: Synthesis of a Phenyl Ester
-
Setup: In a flask under an inert atmosphere, dissolve a phenol (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent like THF or DCM.
-
Addition: Cool the mixture to 0 °C and add 3-chloro-5-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Dilute the reaction mixture with an organic solvent and wash successively with dilute HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ester can be purified via column chromatography on silica gel.
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 3-chloro-5-(trifluoromethyl)benzoyl chloride makes it a high-value intermediate.
-
Pharmaceuticals: It is a key building block for synthesizing a variety of therapeutic agents. The trifluoromethyl group is known to improve drug efficacy by enhancing binding to target proteins and increasing metabolic stability. [2]It is used in the synthesis of kinase inhibitors for cancer therapy and other biologically active molecules. [2]* Agrochemicals: The compound is utilized in the development of modern pesticides and herbicides. [15]The chloro and trifluoromethyl moieties can contribute to the potency and selectivity of the final active ingredient.
Safety, Handling, and Storage
3-chloro-5-(trifluoromethyl)benzoyl chloride is a reactive and corrosive chemical that requires careful handling.
| Hazard Type | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Physical/Health | H302: Harmful if swallowed. | P260: Do not breathe fumes/mist/vapors. |
| H312: Harmful in contact with skin. | P264: Wash skin thoroughly after handling. | |
| H314: Causes severe skin burns and eye damage. | P270: Do not eat, drink or smoke when using this product. | |
| H332: Harmful if inhaled. | P280: Wear protective gloves/clothing/eye protection/face protection. | |
| H335: May cause respiratory irritation. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310: Immediately call a POISON CENTER or doctor/physician. |
(Data compiled from multiple sources) [3][16][17][18]
-
Handling: Always handle this chemical inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [16][19][20]Avoid inhalation of vapors and contact with skin and eyes. [19][20]It is highly sensitive to moisture and will react with water to release corrosive HCl gas. [14][18]Therefore, all glassware must be thoroughly dried, and reactions should be conducted under anhydrous conditions. [21]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. [18][19]For long-term stability, it is recommended to store the container under an inert atmosphere (e.g., nitrogen or argon). [18]
Conclusion
3-Chloro-5-(trifluoromethyl)benzoyl chloride is a powerful and versatile reagent in organic synthesis. Its high reactivity, driven by the acyl chloride functionality and enhanced by electron-withdrawing substituents, makes it an ideal acylating agent for constructing complex molecules. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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